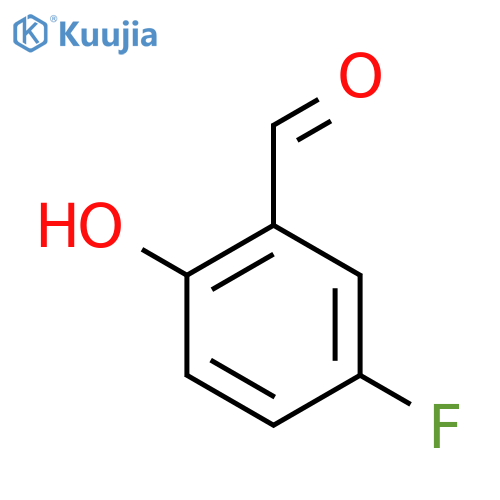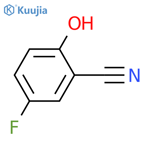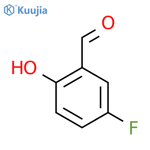- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704
Cas no 347-54-6 (5-Fluorosalicylaldehyde)

5-Fluorosalicylaldehyde structure
商品名:5-Fluorosalicylaldehyde
5-Fluorosalicylaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-2-hydroxybenzaldehyde
- 5-FLUOROSALICYLALDEHYDE
- 5-Fluoro-2-Hydroxybenzaldehyde 5-Fluoro Salicylic Aldehyde
- 5-FluoroSalicylicAldehyde
- 2-hydroxy-5-fluorobenzaldehyde
- 4-fluoro-2-formylphenol
- 5-fluoro-2-hydroxy-benzaldehyde
- 5-fluorosalicyclaldehyde
- Benzaldehyde, 5-fluoro-2-hydroxy-
- PubChem1444
- 5-fluoro salicylaldehyde
- 5-?Fluorosalicylaldehyde
- KSC492M4T
- BEN210
- 5-fluoro-2-hydroxy benzaldehyde
- 2-hydroxy-5-fluoro-benzaldehyde
- FDUBQNUDZOGOFE-UHFFFAOYSA-
- FDUBQNUDZOGOFE-UHFFFAOYSA-N
- Z415638796
- DTXSID50371994
- InChI=1/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
- AC-1255
- BCP18438
- AKOS000346037
- 347-54-6
- A822384
- 5-fluoranyl-2-oxidanyl-benzaldehyde
- EN300-50297
- FT-0631996
- CS-W007331
- Q-102838
- AM20040233
- A6097
- 5-Fluorosalicylaldehyde, 97%
- MFCD01090997
- F0574
- HY-W007331
- SCHEMBL117649
- SY003760
- PS-9053
- STL112266
- DTXCID80323027
- FF04956
- 626-267-9
- 5-Fluorosalicylaldehyde
-
- MDL: MFCD01090997
- インチ: 1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
- InChIKey: FDUBQNUDZOGOFE-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C(C([H])=O)C=1[H])O[H]
計算された属性
- せいみつぶんしりょう: 140.02700
- どういたいしつりょう: 140.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3
- 互変異性体の数: 4
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.35
- ゆうかいてん: 82.0 to 86.0 deg-C
- ふってん: 56°C/1mmHg(lit.)
- フラッシュポイント: 79.2℃
- 屈折率: 1.531
- PSA: 37.30000
- LogP: 1.34380
- かんど: Air Sensitive
- ようかいせい: 使用できません
5-Fluorosalicylaldehyde セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Store at room temperature
5-Fluorosalicylaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
5-Fluorosalicylaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030341-500g |
5-Fluorosalicylaldehyde |
347-54-6 | 98% | 500g |
¥5749.00 | 2024-05-17 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43844-5g |
5-Fluorosalicylaldehyde, 98+% |
347-54-6 | 98+% | 5g |
¥6430.00 | 2023-02-26 | |
| Chemenu | CM252379-100g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 95+% | 100g |
$206 | 2022-06-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F73070-25g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 97% | 25g |
¥215.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F73070-100g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 100g |
¥1156.0 | 2021-09-09 | ||
| Apollo Scientific | PC5683-5g |
5-Fluoro-2-hydroxybenzaldehyde |
347-54-6 | 5g |
£13.00 | 2024-05-24 | ||
| Enamine | EN300-50297-100.0g |
5-fluoro-2-hydroxybenzaldehyde |
347-54-6 | 95% | 100g |
$318.0 | 2023-05-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1300-100G |
5-fluoro-2-hydroxybenzaldehyde |
347-54-6 | 97% | 100g |
¥ 1,036.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1300-250G |
5-fluoro-2-hydroxybenzaldehyde |
347-54-6 | 97% | 250g |
¥ 2,488.00 | 2023-04-13 | |
| Enamine | EN300-50297-10.0g |
5-fluoro-2-hydroxybenzaldehyde |
347-54-6 | 95% | 10g |
$48.0 | 2023-05-05 |
5-Fluorosalicylaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 30 min, rt
1.2 1 h, rt → reflux
2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
1.2 1 h, rt → reflux
2.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
リファレンス
- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704
5-Fluorosalicylaldehyde Raw materials
5-Fluorosalicylaldehyde Preparation Products
5-Fluorosalicylaldehyde 関連文献
-
Grzegorz Wesela-Bauman,Mateusz Urban,Sergiusz Luliński,Janusz Serwatowski,Krzysztof Wo?niak Org. Biomol. Chem. 2015 13 3268
-
Ling Chen,Shao-Yun Yin,Mei Pan,Kai Wu,Hai-Ping Wang,Ya-Nan Fan,Cheng-Yong Su J. Mater. Chem. C 2016 4 6962
-
Fu-Yin Cheng,Chen-Yen Tsai,Bor-Hunn Huang,Kuan-Yeh Lu,Chu-Chieh Lin,Bao-Tsan Ko Dalton Trans. 2019 48 4667
-
Erik Ekengard,Lotta Glans,Irwin Cassells,Thibault Fogeron,Preshendren Govender,Tameryn Stringer,Prinessa Chellan,George C. Lisensky,William H. Hersh,Isa Doverbratt,Sven Lidin,Carmen de Kock,Peter J. Smith,Gregory S. Smith,Ebbe Nordlander Dalton Trans. 2015 44 19314
-
Jin-Mei Peng,Hai-Ling Wang,Zhong-Hong Zhu,Zi-Yuan Liu,Hua-Hong Zou,Fu-Pei Liang J. Mater. Chem. C 2021 9 9319
347-54-6 (5-Fluorosalicylaldehyde) 関連製品
- 394-50-3(3-fluoro-2-hydroxybenzaldehyde)
- 348-28-7(4-Fluoro-2-hydroxybenzaldehyde)
- 199287-52-0(4,5-Difluoro-2-hydroxybenzaldehyde)
- 704884-74-2(5-Fluoro-2-hydroxy-3-methylbenzaldehyde)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:347-54-6)5-Fluorosalicylaldehyde

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:347-54-6)5-Fluorosalicylaldehyde

清らかである:99%/99%
はかる:100g/500g
価格 ($):212.0/658.0


